2-Naphthyl 2,6-dimethoxybenzoate 2-Naphthyl 2,6-dimethoxybenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC1272919
InChI: InChI=1S/C19H16O4/c1-21-16-8-5-9-17(22-2)18(16)19(20)23-15-11-10-13-6-3-4-7-14(13)12-15/h3-12H,1-2H3
SMILES: COC1=C(C(=CC=C1)OC)C(=O)OC2=CC3=CC=CC=C3C=C2
Molecular Formula: C19H16O4
Molecular Weight: 308.3g/mol

2-Naphthyl 2,6-dimethoxybenzoate

CAS No.:

Cat. No.: VC1272919

Molecular Formula: C19H16O4

Molecular Weight: 308.3g/mol

* For research use only. Not for human or veterinary use.

2-Naphthyl 2,6-dimethoxybenzoate -

Specification

Molecular Formula C19H16O4
Molecular Weight 308.3g/mol
IUPAC Name naphthalen-2-yl 2,6-dimethoxybenzoate
Standard InChI InChI=1S/C19H16O4/c1-21-16-8-5-9-17(22-2)18(16)19(20)23-15-11-10-13-6-3-4-7-14(13)12-15/h3-12H,1-2H3
Standard InChI Key ARXDODIZXJNDFH-UHFFFAOYSA-N
SMILES COC1=C(C(=CC=C1)OC)C(=O)OC2=CC3=CC=CC=C3C=C2
Canonical SMILES COC1=C(C(=CC=C1)OC)C(=O)OC2=CC3=CC=CC=C3C=C2

Introduction

Structural and Chemical Characteristics

2-Naphthyl 2,6-dimethoxybenzoate belongs to the ester family, with the general formula C₁₇H₁₆O₄. Its structure comprises:

  • 2-Naphthyl group: A bicyclic aromatic system with a hydroxyl-substituted naphthalene moiety.

  • 2,6-Dimethoxybenzoate backbone: A benzoic acid ester with methoxy substituents at positions 2 and 6.

Key Functional Groups and Reactivity

The ester linkage (-COO-) and electron-donating methoxy groups (-OCH₃) influence its electronic properties and reactivity. The naphthyl group contributes to π-conjugation, potentially enhancing photostability or aromatic interactions in applications like polymer synthesis .

Synthesis and Manufacturing Approaches

While no direct synthesis routes for 2-naphthyl 2,6-dimethoxybenzoate are documented, analogous methods for structurally related compounds provide insights.

Esterification of 2,6-Dimethoxybenzoic Acid

A plausible route involves esterification of 2,6-dimethoxybenzoic acid with 2-naphthol. This could be achieved via:

  • Acid-catalyzed esterification: Using sulfuric acid or p-toluenesulfonic acid as catalysts.

  • Transesterification: Reacting 2,6-dimethoxybenzoic acid methyl ester with 2-naphthol.

  • DCC-mediated coupling: Employing dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group .

Example Reaction Pathway

2,6-Dimethoxybenzoic acid+2-NaphtholCatalyst2-Naphthyl 2,6-dimethoxybenzoate+H2O\text{2,6-Dimethoxybenzoic acid} + \text{2-Naphthol} \xrightarrow{\text{Catalyst}} \text{2-Naphthyl 2,6-dimethoxybenzoate} + \text{H}_2\text{O}

Physical and Chemical Properties

Data for 2-naphthyl 2,6-dimethoxybenzoate are extrapolated from analogous compounds. Below is a comparative table of physical properties for structurally related esters:

Property2-Naphthyl 2,6-Dimethoxybenzoate (Estimated)Methyl 2,6-Dimethoxybenzoate Dimethyl-2,6-Naphthalenedicarboxylate
Molecular Weight (g/mol)~276.3~206.2~222.2
Melting Point (°C)~120–140 (estimated)~78–80 (crystalline solid)~98–100 (crystalline solid)
SolubilityOrganic solvents (e.g., DMSO, DMF)DMSO, methanolToluene, ethyl acetate
StabilitySensitive to hydrolysisStable at RTStable under inert conditions

Note: Values for 2-naphthyl 2,6-dimethoxybenzoate are inferred from analogous esters.

Challenges and Research Gaps

Synthetic Complexity

Achieving high regioselectivity in esterification remains a challenge. For example, competing reactions (e.g., transesterification side products) may reduce yields.

Scalability

Industrial production would require cost-effective methods to isolate 2,6-dimethoxybenzoic acid, as current routes involve multiple steps (e.g., selective crystallization) .

Environmental Impact

Waste streams from synthesis (e.g., catalyst residues, solvents) necessitate green chemistry approaches, such as solvent-free reactions or catalytic recycling.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator